molecular formula C10H10F3N B14086551 (S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

(S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B14086551
M. Wt: 201.19 g/mol
InChI Key: PRXYRXUXPMGIBU-VIFPVBQESA-N
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Description

(S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to an indane structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Umemoto’s reagent or trifluoromethyl iodide under specific conditions like photoredox catalysis or transition metal catalysis .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of robust catalysts and optimized reaction parameters ensures the efficient production of (S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols or amines .

Scientific Research Applications

(S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways . The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(Methyl)-2,3-dihydro-1H-inden-1-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (S)-4-(Chloromethyl)-2,3-dihydro-1H-inden-1-amine: Contains a chloromethyl group instead of a trifluoromethyl group.

    (S)-4-(Fluoromethyl)-2,3-dihydro-1H-inden-1-amine: Features a fluoromethyl group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced pharmacokinetic profiles compared to its analogs. These attributes make it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(1S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14/h1-3,9H,4-5,14H2/t9-/m0/s1

InChI Key

PRXYRXUXPMGIBU-VIFPVBQESA-N

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC=C2C(F)(F)F

Canonical SMILES

C1CC2=C(C1N)C=CC=C2C(F)(F)F

Origin of Product

United States

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